molecular formula C12H14O3 B12529743 4-(2,3-Dimethoxyphenyl)but-3-en-2-one CAS No. 5424-52-2

4-(2,3-Dimethoxyphenyl)but-3-en-2-one

Cat. No.: B12529743
CAS No.: 5424-52-2
M. Wt: 206.24 g/mol
InChI Key: MWAWJSBCZVOFQA-BQYQJAHWSA-N
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Description

4-(2,3-Dimethoxyphenyl)but-3-en-2-one is an organic compound with the molecular formula C12H14O3 It is a derivative of butenone, featuring a phenyl ring substituted with two methoxy groups at the 2 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dimethoxyphenyl)but-3-en-2-one can be achieved through several methods. One common approach involves the Claisen-Schmidt condensation reaction between 2,3-dimethoxybenzaldehyde and acetone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dimethoxyphenyl)but-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can yield alcohols or alkanes, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: 2,3-Dimethoxybenzoic acid or 2,3-dimethoxyacetophenone.

    Reduction: 4-(2,3-Dimethoxyphenyl)butan-2-ol or 4-(2,3-Dimethoxyphenyl)butane.

    Substitution: Various halogenated derivatives of the original compound.

Scientific Research Applications

4-(2,3-Dimethoxyphenyl)but-3-en-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of 4-(2,3-Dimethoxyphenyl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methoxyphenyl)but-3-en-2-one: Similar structure but with a single methoxy group.

    4-Phenyl-3-buten-2-one: Lacks methoxy groups, simpler structure.

    4-(3,4-Dimethoxyphenyl)but-3-en-2-one: Similar structure with methoxy groups at different positions.

Uniqueness

4-(2,3-Dimethoxyphenyl)but-3-en-2-one is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can influence its reactivity and biological activity. This structural feature can lead to distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

5424-52-2

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

(E)-4-(2,3-dimethoxyphenyl)but-3-en-2-one

InChI

InChI=1S/C12H14O3/c1-9(13)7-8-10-5-4-6-11(14-2)12(10)15-3/h4-8H,1-3H3/b8-7+

InChI Key

MWAWJSBCZVOFQA-BQYQJAHWSA-N

Isomeric SMILES

CC(=O)/C=C/C1=C(C(=CC=C1)OC)OC

Canonical SMILES

CC(=O)C=CC1=C(C(=CC=C1)OC)OC

Origin of Product

United States

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